- Deprotection of dithioacetals with 30% hydrogen peroxide catalyzed by tantalum(V) chloride-sodium iodide or niobium(V) chloride-sodium iodide, Tetrahedron, 2012, 68(5), 1515-1520

Cas no 93-08-3 (2'-Acetonaphthone)

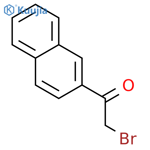

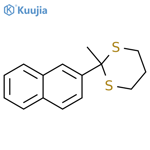

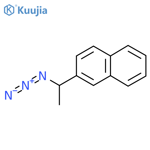

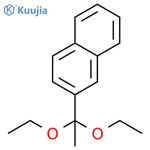

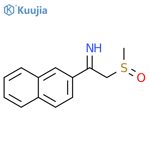

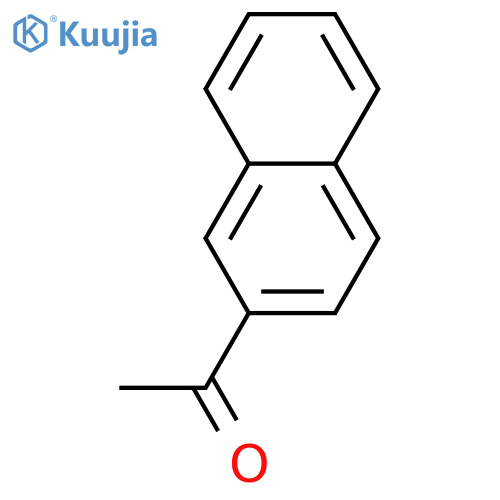

2'-Acetonaphthone structure

상품 이름:2'-Acetonaphthone

2'-Acetonaphthone 화학적 및 물리적 성질

이름 및 식별자

-

- 1-(Naphthalen-2-yl)ethanone

- 2-Acetylnaphthalene~Methyl 2-naphthyl ketone

- Methyl 2-naphthyl ketone

- 2-Acetonaphthone

- 2-Acetylnaphthalene

- Acetylnaphtalene

- 1-(2-Naphthyl)ethan-1-one

- Methyl 2-naphth ketone

- 2'-Acetonaphthone

- 1-(2-naphthyl)-ethanone

- 2-acetonaphthalene

- CI NO 5510

- FEMA 2723

- MANDARIN G

- ORANGE 2

- ORANGE A

- ORANGE II

- ORANGE P

- ORANGE Y

- ORANGER

- 1-(2-Naphthalenyl)ethanone (ACI)

- 2′-Acetonaphthone (6CI, 8CI)

- 1-(2-Naphthyl)ethanone

- 1-(Naphthalen-2-yl) ethan-1-one

- 1-(Naphthalen-3-yl)ethanone

- 2-Naphthyl methyl ketone

- Methyl β-naphthyl ketone

- NSC 7658

- Oranger crystals

- β-Acetonaphthone

- β-Acetylnaphthalene

- β-Naphthyl methyl ketone

-

- MDL: MFCD00004108

- 인치: 1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3

- InChIKey: XSAYZAUNJMRRIR-UHFFFAOYSA-N

- 미소: O=C(C)C1C=C2C(C=CC=C2)=CC=1

- BRN: 774965

계산된 속성

- 정밀분자량: 170.07300

- 동위원소 질량: 170.073

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 1

- 복잡도: 197

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 17.1

- 표면전하: 0

- 상호 변형 이기종 수량: 2

- 소수점 매개변수 계산 참조값(XlogP): 3.2

실험적 성질

- 색과 성상: Powder

- 밀도: 1.12 g/mL at 25 °C(lit.)

- 융해점: 52.0 to 57.0 deg-C

- 비등점: 301°C(lit.)

- 플래시 포인트: 화씨 온도: 334.4°f< br / >섭씨: 168°C< br / >

- 굴절률: n20/D 1.628(lit.)

- 용해도: 0.272g/l

- 수용성: 불용했어

- PSA: 17.07000

- LogP: 3.04240

- 용해성: 에틸에테르, 벤젠, 사염화탄소에 쉽게 용해되고 에탄올에 약간 용해되며 물에 거의 용해되지 않는다.

- FEMA: 2723

2'-Acetonaphthone 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H302-H315-H319

- 경고성 성명: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 위험물 운송번호:UN3077

- WGK 독일:3

- 위험 범주 코드: 51/53

- 보안 지침: S26-S36-S61-S24/25-S22-S36/37

- RTECS 번호:DB7084000

-

위험물 표지:

- 패키지 그룹:III

- 보안 용어:9

- TSCA:Yes

- 저장 조건:Storage temperature: no restrictions.

- 위험 등급:9

- 위험 용어:R22; R36/37/38; R51/53

- 포장 등급:III

2'-Acetonaphthone 세관 데이터

- 세관 번호:29143900

- 세관 데이터:

?? ?? ??:

2914399090개요:

2914399090. 기타 산소기단을 함유한 기타 아세톤은 함유하지 않는다.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 사용, 아세톤 신고 포장

요약:

2914399090. 기타 산소관능단을 가지고 있지 않은 아세톤.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

2'-Acetonaphthone 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20021-1.0g |

1-(naphthalen-2-yl)ethan-1-one |

93-08-3 | 95.0% | 1.0g |

$26.0 | 2025-03-21 | |

| Enamine | EN300-20021-25.0g |

1-(naphthalen-2-yl)ethan-1-one |

93-08-3 | 95.0% | 25.0g |

$38.0 | 2025-03-21 | |

| Life Chemicals | F1995-0259-5g |

2'-Acetonaphthone |

93-08-3 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| Enamine | EN300-20021-2.5g |

1-(naphthalen-2-yl)ethan-1-one |

93-08-3 | 95.0% | 2.5g |

$27.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A95730-100g |

2-Acetonaphthone |

93-08-3 | 98% | 100g |

¥96.0 | 2021-09-10 | |

| Ambeed | A143056-100g |

1-(Naphthalen-2-yl)ethanone |

93-08-3 | 99% | 100g |

$11.0 | 2024-04-15 | |

| abcr | AB111926-1 kg |

2-Acetylnaphthalene, 99%; . |

93-08-3 | 99% | 1kg |

€118.30 | 2023-04-05 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20587-1 mL * 10 mM (in DMSO) |

2-Acetylnaphthalene |

93-08-3 | 99.98% | 1 mL * 10 mM (in DMSO) |

¥387.00 | 2022-04-26 | |

| ChemScence | CS-B1305-500g |

2-Acetonaphthone |

93-08-3 | 99.86% | 500g |

$77.0 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 134775-100G |

2'-Acetonaphthone |

93-08-3 | 100g |

¥328.14 | 2023-12-10 |

2'-Acetonaphthone 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Niobium pentachloride Solvents: Ethyl acetate , Water ; 3 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

참조

합성 방법 2

반응 조건

1.1 Reagents: Sodium hydroxide , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1) Solvents: Benzene , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1)

참조

- 1-Butyl-3-methylimidazolium cobalt tetracarbonyl [bmim][Co(CO)4]: a catalytically active organometallic ionic liquid, Chemical Communications (Cambridge, 2001, (18), 1862-1863

합성 방법 3

합성 방법 4

반응 조건

1.1 Reagents: Oxygen Catalysts: Platinum (clusters with gold) , Gold (clusters with platinum, palladium, nickel, or iridium) Solvents: (Trifluoromethyl)benzene , Water ; 18 h, rt

참조

- Preparation of carbonyl compounds by oxidation of alcohols using styrene polymer-supported binary gold-transition metal cluster catalysts, Japan, , ,

합성 방법 5

반응 조건

1.1 Reagents: Hantzsch ester , Diisopropylethylamine Catalysts: 2924304-96-9 Solvents: Tetrahydrofuran ; 25 °C

참조

- Enhanced Reducibility via Altering Exciton Binding Energy of Conjugated Microporous Polymers for Photocatalytic Reduction, Macromolecules (Washington, 2023, 56(11), 4022-4029

합성 방법 6

반응 조건

1.1 Reagents: Octakis(acetato-κO)[μ4-(tricyclo[3.3.1.13,7]decane-1,3,5,7-tetrayltetra-4,1-phen… Catalysts: Tempo Solvents: Dichloromethane ; rt

참조

- An excellent dual recycling strategy for the hypervalent iodine/nitroxyl radical mediated selective oxidation of alcohols to aldehydes and ketones, Green Chemistry, 2012, 14(5), 1493-1501

합성 방법 7

반응 조건

1.1 Reagents: Water Solvents: Acetonitrile-d3 ; 20 min, rt

참조

- An Efficient Photoinduced Deprotection of Aromatic Acetals and Ketals, Helvetica Chimica Acta, 2011, 94(2), 331-346

합성 방법 8

반응 조건

1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bi… Solvents: Dichloromethane , 1,3-Dimethylimidazolium methyl sulfate ; 1 h, rt

참조

- Oxidation of sec-alcohols catalyzed by Mn(Salen) in ionic liquids, Fenzi Cuihua, 2008, 22(6), 561-564

합성 방법 9

반응 조건

1.1 Reagents: Acetone Catalysts: Potassium tert-butoxide , (OC-6-42)-Chloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-5-methy… ; 1 min, 56 °C

참조

- A Versatile Ruthenium(II)-NNC Complex Catalyst for Transfer Hydrogenation of Ketones and Oppenauer-Type Oxidation of Alcohols, Chemistry - A European Journal, 2012, 18(37), 11550-11554

합성 방법 10

반응 조건

1.1 Reagents: Water , Oxygen Catalysts: Iodine Solvents: Chloroform ; 24 h, 1 atm, rt

참조

- Visible-Light-Induced Cleavage of C-S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst, ChemPhotoChem, 2020, 4(2), 101-104

합성 방법 11

합성 방법 12

합성 방법 13

반응 조건

1.1 Reagents: Acetone , Potassium tert-butoxide Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Methanol , Acetone ; 5 min, 56 °C

참조

- Ruthenium(II)-NNN complex-catalyzed Oppenauer-type oxidation of secondary alcohols, Tetrahedron Letters, 2014, 55(9), 1585-1588

합성 방법 14

반응 조건

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium oxide (V2O5) Solvents: Water ; 7 h, reflux

참조

- Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxide, Tetrahedron, 2011, 67(44), 8544-8551

합성 방법 15

반응 조건

1.1 Reagents: Acetone , Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Acetone ; 56 °C; 6 h, 56 °C

참조

- Cyclometalated phosphine-based Ir(III) pincer complex as a catalyst for Oppenauer-type oxidation of alcohols, Catalysis Communications, 2009, 11(4), 298-301

합성 방법 16

반응 조건

1.1 Solvents: Water ; 2 h, rt → 80 °C

참조

- Mild water-promoted selective deacetalization of acyclic acetals, Green Chemistry, 2010, 12(11), 1919-1921

합성 방법 17

반응 조건

1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Tantalum pentachloride Solvents: Ethyl acetate , Water ; 1 h, rt

참조

- Deprotection of dithioacetals using the tantalum(V) chloride-catalyzed oxidation of iodide ion by hydrogen peroxide, Tetrahedron Letters, 2005, 46(37), 6377-6380

합성 방법 18

반응 조건

참조

- Chemistry of β-iminosulfoxide. Ketone from β-iminosulfoxide, Tetrahedron Letters, 1978, (2), 147-50

합성 방법 19

반응 조건

1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Potassium bromide , 2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane , Water ; 5 - 6 min, 0 - 10 °C

참조

- Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene Nanosphere, ChemistrySelect, 2022, 7(14),

합성 방법 20

반응 조건

1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 6 h, rt

참조

- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions, Tetrahedron, 2009, 65(7), 1461-1466

2'-Acetonaphthone Raw materials

- 1,3-Dioxane,2-methyl-2-(2-naphthalenyl)-

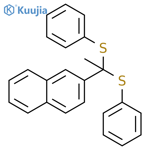

- Naphthalene, 2-[1,1-bis(phenylthio)ethyl]-

- α-[(Methylsulfinyl)methyl]-2-naphthalenemethanimine

- 2-(Bromoacetyl)naphthalene

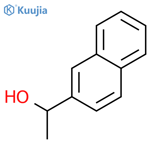

- 1-(Naphthalen-2-yl)ethanol

- 1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)-

- 2-(1-Azidoethyl)naphthalene

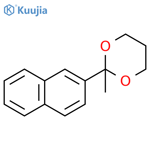

- 2-(1,1-Diethoxyethyl)naphthalene

2'-Acetonaphthone Preparation Products

2'-Acetonaphthone 관련 문헌

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

93-08-3 (2'-Acetonaphthone) 관련 제품

- 644-13-3(2-Naphthyl phenyl ketone)

- 784-04-3(1-(anthracen-9-yl)ethan-1-one)

- 585-74-0(1-(m-tolyl)ethanone)

- 10210-32-9(2-Acetylanthracene)

- 937-30-4(4'-Ethylacetophenone)

- 941-98-0(1-Acetylnaphthalene)

- 122-00-9(4'-Methylacetophenone)

- 2039-76-1(3-Acetylphenanthrene)

- 5960-69-0(2-Acetylphenanthrene)

- 98-86-2(Acetophenone)

추천 공급업체

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

시약

Hubei Cuiyuan Biotechnology Co.,Ltd

골드 회원

중국 공급자

시약

Shanghai Jinhuan Chemical CO., LTD.

골드 회원

중국 공급자

대량

Shandong Feiyang Chemical Co., Ltd

골드 회원

중국 공급자

대량

Shanghai Xinsi New Materials Co., Ltd

골드 회원

중국 공급자

대량